Cas no 328541-55-5 (2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide)
2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide
- (E)-2-(4-chlorophenoxy)-N-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide
- 2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Acetic acid, 2-(4-chlorophenoxy)-, 2-(5,7-dibromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
- AKOS016882131
- 328541-55-5
- Z57101813
- (E)-2-(4-chlorophenoxy)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)acetohydrazide
- F0890-0467
- AKOS001611208
- 2-(4-chlorophenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide
- 2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
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- Inchi: 1S/C16H10Br2ClN3O3/c17-8-5-11-14(12(18)6-8)20-16(24)15(11)22-21-13(23)7-25-10-3-1-9(19)2-4-10/h1-6H,7H2,(H,21,23)(H,20,22,24)
- InChI Key: BETFKBBLWOLYCT-UHFFFAOYSA-N
- SMILES: C(NN=C1C2=C(NC1=O)C(Br)=CC(Br)=C2)(=O)COC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 486.87569g/mol
- Monoisotopic Mass: 484.87774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 87Ų
Experimental Properties
- Density: 1.91±0.1 g/cm3(Predicted)
- pka: 8.21±0.20(Predicted)
2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0890-0467-2μmol |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-5μmol |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-10μmol |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-20μmol |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-1mg |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-2mg |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-3mg |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-4mg |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-5mg |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0890-0467-10mg |
2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide |
328541-55-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide
Recent Advances in the Study of 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide (CAS: 328541-55-5)
The compound 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide (CAS: 328541-55-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This hydrazide derivative, characterized by its unique indole and chlorophenoxy moieties, has been the subject of several studies exploring its potential as a therapeutic agent, particularly in the context of anticancer and antimicrobial applications.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide exhibits potent inhibitory effects against specific kinase targets involved in cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer, was attributed to its interaction with key signaling pathways such as PI3K/AKT and MAPK.
In addition to its anticancer properties, this compound has shown remarkable antimicrobial activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the dibromo-indole scaffold enhances the compound's ability to disrupt bacterial cell membranes, making it effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The researchers highlighted the compound's potential as a lead candidate for developing novel antibiotics to address the growing issue of antimicrobial resistance.
The synthesis and structural optimization of 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide have also been a focal point of recent investigations. Advanced computational modeling techniques, such as molecular docking and density functional theory (DFT) calculations, have been employed to predict the compound's binding affinity and stability. These studies have provided valuable insights into the structure-activity relationship (SAR) of the compound, guiding the design of more potent derivatives with improved pharmacokinetic profiles.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's therapeutic efficacy and reduce toxicity.
In conclusion, 2-(4-chlorophenoxy)-N'-(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylideneacetohydrazide represents a compelling candidate for drug development in oncology and infectious diseases. Continued research efforts are expected to uncover new applications and optimize its pharmacological properties, paving the way for future clinical trials.
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